molecular formula C15H13NO5 B2673594 [4-(Benzyloxy)-2-nitrophenyl]acetic acid CAS No. 6860-79-3

[4-(Benzyloxy)-2-nitrophenyl]acetic acid

Cat. No.: B2673594
CAS No.: 6860-79-3
M. Wt: 287.271
InChI Key: YSHZOMZYJKKMSM-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-2-nitrophenyl]acetic acid is an organic compound with the molecular formula C15H13NO5. It is a derivative of phenylacetic acid, featuring a benzyloxy group at the 4-position and a nitro group at the 2-position on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)-2-nitrophenyl]acetic acid typically involves the nitration of [4-(Benzyloxy)phenyl]acetic acid. The nitration process introduces a nitro group at the 2-position of the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, under controlled temperature conditions to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in [4-(Benzyloxy)-2-nitrophenyl]acetic acid can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides.

    Reduction: The benzyloxy group can be cleaved under reductive conditions to yield phenolic derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating and meta-directing group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, metal hydrides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Phenolic derivatives: Formed by the cleavage of the benzyloxy group.

    Substituted aromatic compounds: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzyloxy)-2-nitrophenyl]acetic acid is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and is utilized in the study of reaction mechanisms and kinetics.

Biology

The compound is used in biological research to study enzyme interactions and metabolic pathways. Its derivatives are investigated for their potential as enzyme inhibitors and probes for biochemical assays.

Medicine

In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-2-nitrophenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The benzyloxy group can enhance the compound’s binding affinity to target sites, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    [4-(Benzyloxy)phenyl]acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    [2-Nitrophenyl]acetic acid: Lacks the benzyloxy group, resulting in different reactivity and applications.

    [4-Nitrophenyl]acetic acid: Lacks the benzyloxy group and has different electronic properties.

Uniqueness

[4-(Benzyloxy)-2-nitrophenyl]acetic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(2-nitro-4-phenylmethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-15(18)8-12-6-7-13(9-14(12)16(19)20)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHZOMZYJKKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The synthetic approach for the proposed achiral seco-CI compounds starts from the reaction of the readily available diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate (4c). Treatment of diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate with NaOH in ethanol (25-80° C.), preferably refluxing, followed by acidification and mild heating (25-100° C.), preferably refluxing, the solution gave the desired 4-benzyloxy-2-nitrophenylacetic acid in 95% yield. Selective reduction of the carboxylic acid with borane at 0-50° C., preferably at room temperature, in THF produced 2-(4-benzyloxy-2-nitrophenyl)ethanol in 95% yield. The alcohol was then chlorinated at 0-50° C., preferably at room temperature, with triphenylphosphine and carbon tetrachloride in CH2Cl2 to give 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride in 97% yield. The 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide was obtained in 92% yield after reacting 2-(4-benzyloxy-2-nitrophenyl)ethanol with triphenylphosphine and carbon tetrabromide in acetonitrile. Catalytic reduction of 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride and 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide at atmospheric pressure, and at 0-50° C., preferably at room temperature, using 10% Pd/C in THF afforded 2-(2-amino-4-hydroxyphenyl)ethyl chloride and 2-(2-amino-4-hydroxyphenyl)ethyl bromide, respectively. 2-(2-Amino-4-hydroxyphenyl)ethyl bromide was directly coupled at 0-50° C., preferably at room temperature, with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI [1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride] and DMF to give compound 4-(2-bromoethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in a low 2% yield for the two steps after purification by silica gel column chromatography. Similarly, coupling of 2-(2-amino-4-hydroxyphenyl)ethyl chloride with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI gave 4-(2-chloroethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in 28% yield for the two steps following column chromatography.
[Compound]
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Synthesis routes and methods II

Procedure details

To a round-bottom flask containing diethyl 2-(4-benzyloxy-2-nitrophenyl) malonate (4c) (2.00 g, 5.17 mmol) was added EtOH (45 mL) and 10% NaOH (60 mL) producing a dark brown solution. The solution was refluxed for 3 h and checked by TLC (CHCl3), at which time the solution was slightly yellowish and clear. The EtOH was removed under reduced pressure to form a yellow suspension and sufficient THF (30 mL) was added to produce a clear yellow solution which was placed in an ice bath and stirred. 6M HCl (30 mL) was slowly added to the solution to reach pH 1. The light orange solution was refluxed for another hour, at which time two layers formed. The top THF layer was collected, and the aqueous solution was extracted with CHCl3 (100 mL). The organic layers were combined and dried with anhydrous sodium sulfate. The solution was then filtered, and the filtrate was concentrated to produce 4-benzyloxy-2-nitrophenylacetic acid as an orange solid. The solid was then placed on a high vacuum and dried (1.41 g, 4.91 mmol, 95%). Mp 145-152° C.; TLC (CHCl3) Rf=0.15; 1H-NMR (CDCl3, 300 MHz) 7.76 (d, 2.7, 1H), 7.41 (m, 5H), 7.26 (d, 8.7, 1H), 7.21 (dd, 2.7, 8.7, 1H), 5.13 (s, 2H), 4.00 (s, 2H); IR (CHCl3 cast) 3400-2600 (br), 3100, 1698, 1601, 1526, 1523, 1453, 1376, 1349, 1240, 1180, 1022, 848, 815, 760, 712; EI-MS m/z (relative intensity) 287 (M+, 10). Accurate mass (EI-MS) for C15H13NO5: calcd. 287.0794, obsd. 287.0799.
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diethyl 2-(4-benzyloxy-2-nitrophenyl) malonate
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